

Dichloropropene Compounds: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2,3-Dichloro-1-propene

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Executive Summary

Dichloropropene, a chlorinated hydrocarbon with the chemical formula $C_3H_4Cl_2$, encompasses several structural and geometric isomers, most notably 1,3-dichloropropene. First synthesized in the late 19th century and commercialized in the mid-20th century, it has been predominantly used as a potent soil fumigant and nematicide in agriculture. This guide provides an in-depth overview of the discovery, synthesis, chemical properties, and biological interactions of dichloropropene compounds. It includes detailed experimental methodologies for their synthesis and analysis, quantitative data for comparative evaluation, and visualizations of key chemical and biological processes to support advanced research and development.

Discovery and Background

1,3-Dichloropropene was first synthesized in 1872, with commercial production in the United States beginning in 1955.[1] Its utility as a pre-plant soil fumigant for controlling nematodes was recognized shortly after, and it was introduced for commercial agricultural use in 1956.[2] It is typically produced as a mixture of its cis (Z) and trans (E) geometric isomers.[3][4] Various commercial formulations have been marketed, with early versions containing stabilizers like epichlorohydrin, which has since been replaced by less toxic alternatives such as epoxidized soybean oil in newer formulations.[5][6]

Dichloropropene exists in several isomeric forms, each with a unique chemical identity.^{[7][8][9]} The most commercially significant is 1,3-dichloropropene, but other isomers such as 1,1-, 1,2-, 2,3-, and 3,3-dichloropropene also exist.^[5]

Physicochemical Properties and Isomer Data

The various isomers of dichloropropene possess distinct physical and chemical properties. The commercial product, primarily a mixture of cis- and trans-1,3-dichloropropene, is a colorless to amber-colored liquid with a pungent, chloroform-like odor.^{[2][4]} It is sparingly soluble in water but miscible with many organic solvents.^[4]

Table 1: Chemical Identity of Dichloropropene Isomers

Characteristic	1,1-Dichloropropene	1,2-Dichloropropene	cis-1,3-Dichloropropene	trans-1,3-Dichloropropene	2,3-Dichloropropene	3,3-Dichloropropene
Synonyms	1,1-Dichloro-1-propene	1,2-Dichloropropylene	(Z)-1,3-Dichloropropene	(E)-1,3-Dichloropropene	2,3-Dichloro-1-propene	3,3-Dichloro-1-propene
CAS Registry No.	563-58-6	563-54-2	10061-01-5	10061-02-6	78-88-6	563-57-5
Chemical Formula	C ₃ H ₄ Cl ₂	C ₃ H ₄ Cl ₂	C ₃ H ₄ Cl ₂	C ₃ H ₄ Cl ₂	C ₃ H ₄ Cl ₂	C ₃ H ₄ Cl ₂
Molecular Weight	110.97 g/mol	110.97 g/mol	110.97 g/mol	110.97 g/mol	110.97 g/mol	110.97 g/mol

Source:^{[8][9]}

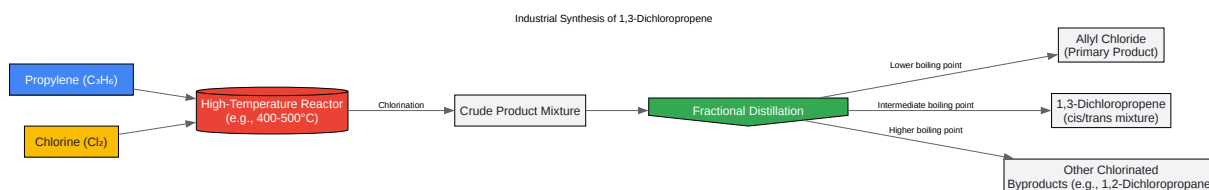
Table 2: Physical and Chemical Properties of Dichloropropene Isomers

Property	1,1-Dichloropropene	1,2-Dichloropropene	cis-1,3-Dichloropropene	trans-1,3-Dichloropropene	2,3-Dichloropropene
Boiling Point (°C)	76	94	104	112	94-95
Density (g/cm ³)	1.14	1.16	1.225	1.217	1.2
Water Solubility (g/L at 20°C)	~1.5	~2.5	2.7	2.7	~1.0
Vapor Pressure (mmHg at 20°C)	84	43	34	22	43
Flash Point (°C)	1.1	16	28	28	18

Source: IARC, PubChem

Synthesis and Production

The industrial production of 1,3-dichloropropene is primarily achieved through the high-temperature chlorination of propylene. This process also yields other chlorinated hydrocarbons as byproducts.



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Caption: Industrial production of 1,3-dichloropropene via high-temperature chlorination.

Experimental Protocols for Synthesis

Protocol 3.1.1: Laboratory Synthesis of 2,3-Dichloroprop-1-ene from 1,2,3-Trichloropropane

This protocol describes the dehydrochlorination of 1,2,3-trichloropropane to yield 2,3-dichloroprop-1-ene.

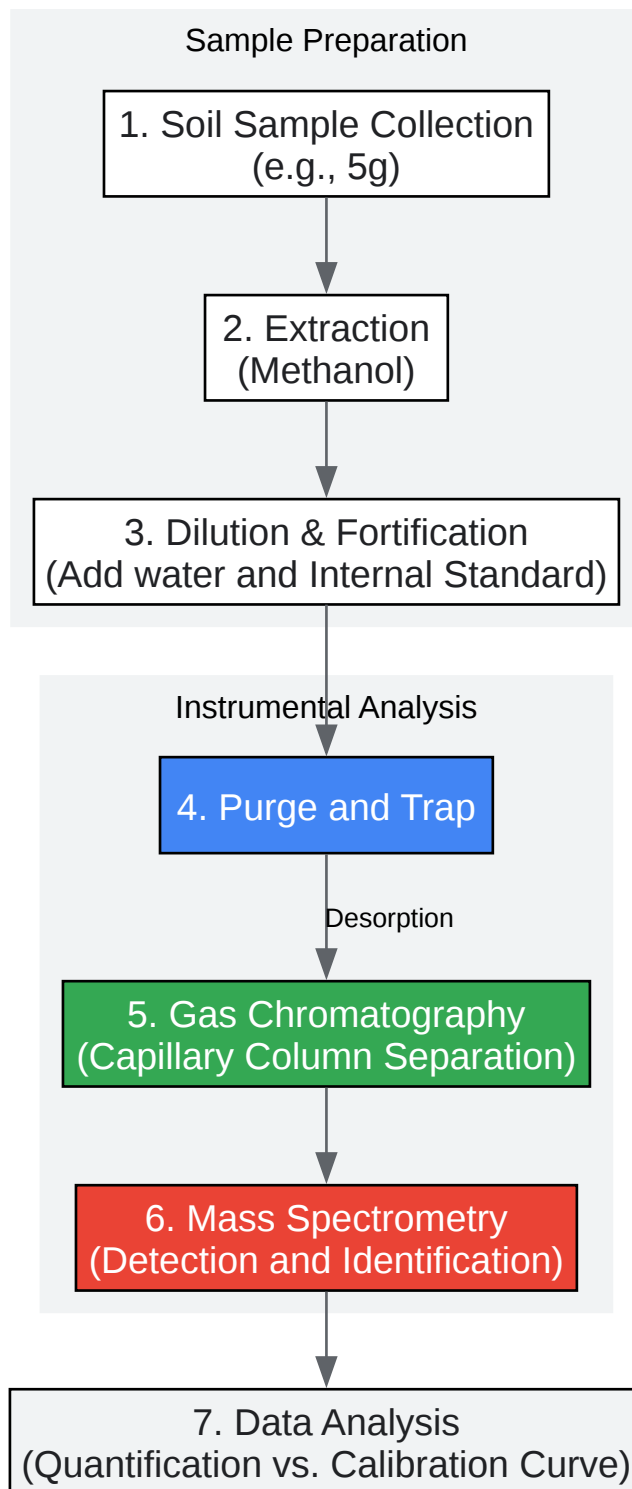
- Materials:
 - 1,2,3-Trichloropropane (TCP)
 - Sodium hydroxide (NaOH), aqueous solution (e.g., 10% w/v)
 - Phase-transfer catalyst (e.g., benzyltriethylammonium chloride), optional
 - Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel
 - Heating mantle
 - Separatory funnel

- Drying agent (e.g., anhydrous magnesium sulfate)
- Distillation apparatus
- Procedure:
 - Charge the round-bottom flask with 1,2,3-trichloropropane.
 - If using, add the phase-transfer catalyst to the flask.
 - Heat the TCP to 50°C with stirring.
 - Slowly add the aqueous NaOH solution from the dropping funnel over a period of 1-2 hours while maintaining the reaction temperature.
 - After the addition is complete, continue to stir the mixture at 50°C for an additional 2-3 hours to ensure the reaction goes to completion.
 - Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
 - Separate the organic layer from the aqueous layer. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
 - Purify the resulting crude 2,3-dichloroprop-1-ene by fractional distillation.

Analytical Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard method for the identification and quantification of dichloropropene isomers in various environmental and biological matrices.

Analytical Workflow for Dichloropropene in Soil

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Caption: General workflow for the analysis of dichloropropene in soil by GC-MS.

Experimental Protocol for GC-MS Analysis

Protocol 4.1.1: Quantification of 1,3-Dichloropropene in Soil by Purge and Trap GC-MS (Based on EPA Methodology)

- Materials and Equipment:
 - Soil sample
 - Methanol (purge-and-trap grade)
 - Deionized water
 - Internal standard solution (e.g., 2-bromo-1-chloropropane)
 - Calibration standards for cis- and trans-1,3-dichloropropene
 - Purge and trap concentrator
 - Gas chromatograph with a capillary column (e.g., DB-VRX)
 - Mass spectrometer (MS) detector
- Procedure:
 - Sample Extraction (High-Level Method):
 - Weigh approximately 5.0 g of soil into a vial.
 - Add 10.0 mL of methanol and vortex for 15-30 seconds.
 - Centrifuge the sample to separate the soil and extract.
 - Sample Preparation for Analysis:
 - Take a small aliquot (e.g., 25.0 μ L) of the methanol extract and dilute it into 25.0 mL of deionized water in a purge-and-trap sparging vessel.
 - Fortify the diluted sample with a known amount of the internal standard.

- Purge and Trap:
 - Heat the sample slurry (e.g., to 40°C) and purge with an inert gas (e.g., helium) for a set time (e.g., 11 minutes).
 - The volatile dichloropropene isomers are carried by the gas and trapped on a sorbent tube.
- GC-MS Analysis:
 - Rapidly heat the sorbent trap to desorb the analytes onto the GC column.
 - GC Conditions:
 - Injector Temperature: 200°C
 - Oven Program: Start at 35°C (hold 1 min), ramp to 130°C at 10°C/min, then ramp to 220°C at 60°C/min (hold 1 min).
 - Carrier Gas: Helium.
 - MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic ions of cis- and trans-1,3-dichloropropene.
- Quantification:
 - Identify the isomers by their retention times and mass spectra.
 - Quantify the concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared from the standards.

Table 3: Performance Data for Dichloropropene Analysis in Water (EPA Method 524.2)

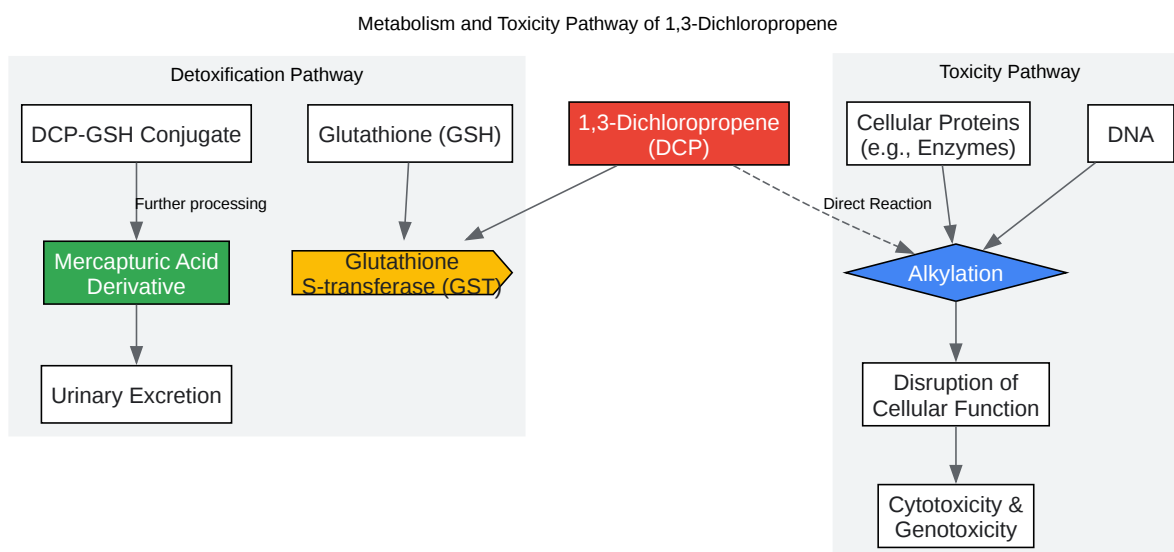
Analyte	Method Detection Limit (MDL) (µg/L)	Average Recovery (%)
cis-1,3-Dichloropropene	0.02	99
trans-1,3-Dichloropropene	0.02	98

Source:[3]

Biological Activity and Signaling Pathways

The primary use of 1,3-dichloropropene is as a nematicide. Its mode of action is considered non-specific, functioning as an alkylating agent that reacts with nucleophilic functional groups (e.g., sulfhydryl, amino, hydroxyl) in essential biomolecules like proteins and enzymes within the nematodes. This disruption of cellular function leads to toxicity and death.

In mammals, 1,3-dichloropropene is rapidly absorbed and metabolized, primarily through conjugation with glutathione (GSH), a critical step in detoxification. This conjugation is catalyzed by glutathione S-transferases (GSTs). The resulting conjugates are further processed into mercapturic acids, which are then excreted in the urine.



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